molecular formula C11H18N4O B1476445 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2097943-86-5

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B1476445
CAS No.: 2097943-86-5
M. Wt: 222.29 g/mol
InChI Key: BIYYQFZTQIINFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel Pyrazole Derivatives : Research led by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. This study emphasizes the therapeutic potential of these compounds in treating infections and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.

  • Isoxazolines and Isoxazoles Synthesis : Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating their potential in creating compounds with varied biological activities Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014.

  • 3,5-Dimethyl-1H-Pyrazole Derivatives : Al-Smaisim (2012) focused on synthesizing a new series of 3,5-dimethyl-1H-pyrazole derivatives with good antibacterial activity, highlighting their application in developing new antimicrobial agents Al-Smaisim, 2012.

Antiviral and Anti-Inflammatory Applications

  • Pyrazolo[4′,3′5,6]pyrano[2,3‐d]pyrimidine Derivatives

    : A study by Shamroukh et al. (2007) synthesized derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing the compound's potential in antiviral therapies Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007.

  • Anti-inflammatory, Analgesic, and Anticonvulsant Activities : El-Sawy et al. (2014) reported on the synthesis of benzofuran derivatives starting from visnagin with significant anti-inflammatory, analgesic, and anticonvulsant activities, indicating a wide range of therapeutic applications El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014.

Corrosion Inhibition

  • Bipyrazole Derivatives as Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, finding their potential activity as corrosion inhibitors, which could have applications in protecting metals and alloys Wang, Wang, Wang, Wang, & Liu, 2006.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-10(8(2)14-13-7)3-4-11(16)15-5-9(12)6-15/h9H,3-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYYQFZTQIINFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 3
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 5
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.